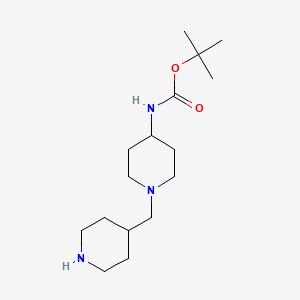

4-(t-Butoxycarbonylamino)-1-(4-piperidinylmethyl)piperidine

Vue d'ensemble

Description

The compound "4-(t-Butoxycarbonylamino)-1-(4-piperidinylmethyl)piperidine" is a piperidine derivative, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine group. Piperidine derivatives are known for their applications in pharmaceuticals, including as intermediates in the synthesis of various drugs.

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions with careful consideration of stereochemistry to achieve the desired isomers. For example, the asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for protein kinase inhibitors, starts from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride and achieves a 49% overall yield under mild conditions, suggesting potential for industrial application . Similarly, the synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, an intermediate for nociceptin antagonists, involves diastereoselective reduction and isomerization steps, yielding an enantiomerically pure compound suitable for large-scale operation .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by their piperidine core, which can be substituted at various positions to yield compounds with different properties. The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, for instance, has been determined, showing typical bond lengths and angles for this type of piperazine-carboxylate .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including acylation, sulfonation, and substitution, to introduce different functional groups. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, is synthesized through such reactions, with the structures confirmed by MS and 1HNMR . The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate also involves multiple steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as melting points and spectroscopic characteristics, are crucial for their identification and application. The synthesis of ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoy-benzoate, another intermediate of vandetanib, resulted in a compound with a melting point consistent with literature and a structure confirmed by 1HNMR spectroscopy . The spatial structures of geometric isomers of 4-substituted 1-tert-butyl-3-methylpiperidin-4-ols and 4-acyloxy-1-tert-butyl-3-methylpiperidines have been determined by IR and PMR spectroscopy, highlighting the relationship between structure and reactivity .

Applications De Recherche Scientifique

Antihypertensive Activity

A study focused on the synthesis of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, which involved the basic ring system prepared by condensation of dilithiated (tert-butoxycarbonyl)aniline with (tert-butoxycarbonyl)piperidinone. The compounds synthesized were evaluated for their antihypertensive activity, showing that certain modifications could potentially act through both central and peripheral mechanisms (Clark et al., 1983).

Receptor Antagonist Characterization

Research on IT-066, an H2-receptor antagonist, revealed its structure-activity relationship and unique mode of action. The study indicated that the piperidine ring of IT-066 and specific groups in its structure are crucial for its irreversible H2-receptor blocking action. The insights gained could contribute to understanding and developing receptor antagonists (Kijima et al., 1998).

Structure-Activity Relationship of Opioids

A study investigated the structure-activity relationship of 4-(m-OH-phenyl)piperidines, a fragment of the morphine/benzomorphan fused-ring opioids. The research focused on how varying alkyl substituents modulate receptor binding affinities and efficacies, providing valuable insights into the development of opioid compounds (Loew et al., 1988).

Serotonin Receptor Agonist Development

The design and synthesis of benzamide derivatives as serotonin 4 receptor agonists were explored. This research aimed to understand the structural requirements for gastrointestinal motility enhancement and oral bioavailability, which is significant for medicinal chemistry applications (Sonda et al., 2003).

Propriétés

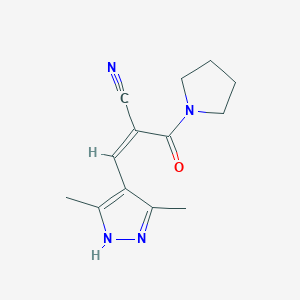

IUPAC Name |

tert-butyl N-[1-(piperidin-4-ylmethyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N3O2/c1-16(2,3)21-15(20)18-14-6-10-19(11-7-14)12-13-4-8-17-9-5-13/h13-14,17H,4-12H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQZZWSBZVORPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2533079.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2533080.png)

![Furan-3-yl-[3-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2533081.png)

![3-methyl-7-{3-[(4-methylpyrimidin-2-yl)sulfanyl]propyl}-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2533082.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide](/img/structure/B2533083.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2533085.png)

![4-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2533088.png)

![N-[(3Ar,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indol-3a-yl]-2-chloroacetamide](/img/structure/B2533091.png)

![2-Morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2533094.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)propanamide](/img/structure/B2533096.png)